

Technical Support Center: Stability of Aqueous Sodium Thiosulfate Solutions

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Compound of Interest						
Compound Name:	Sodium thiosulfate pentahydrate					
Cat. No.:	B104663	Get Quote				

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the stability of aqueous sodium thiosulfate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of aqueous sodium thiosulfate solutions?

A1: The stability of aqueous sodium thiosulfate solutions is influenced by several factors:

- pH: Acidic conditions are the most significant cause of decomposition. Thiosulfate is stable in neutral or slightly alkaline solutions, with an optimal pH range of 9 to 9.5.[1] In acidic environments, the thiosulfate ion disproportionates into sulfur and sulfur dioxide.
- Bacterial Action: Sulfur-oxidizing bacteria, such as Thiobacillus thioparus, can metabolize thiosulfate, leading to a decrease in its concentration.
- Dissolved Gases: Dissolved oxygen and carbon dioxide can contribute to the decomposition of sodium thiosulfate. Carbon dioxide can lower the pH of the solution by forming carbonic acid, thus accelerating degradation.
- Exposure to Light: Ultraviolet (UV) light can promote the photo-oxidation of thiosulfate.



Trace Metal Contamination: The presence of trace metal ions, such as copper, can catalyze
the decomposition of thiosulfate solutions.

Q2: How can I prepare a stable aqueous sodium thiosulfate solution?

A2: To enhance the stability of your sodium thiosulfate solution, it is recommended to:

- Use purified, recently boiled and cooled distilled or deionized water to minimize dissolved gases like oxygen and carbon dioxide.[2]
- Add a stabilizer to maintain a slightly alkaline pH. Sodium carbonate is commonly used for this purpose.[3][4]
- Store the solution in a tightly sealed, dark glass bottle to protect it from light and atmospheric carbon dioxide.
- For long-term storage, consider refrigeration.

Q3: What is the recommended concentration of sodium carbonate to use as a stabilizer?

A3: A common recommendation is to add approximately 0.2 grams of anhydrous sodium carbonate per liter of sodium thiosulfate solution.[3][4] This small amount is generally sufficient to raise the pH to a level that inhibits acid-catalyzed decomposition.

Q4: For how long can I expect my stabilized sodium thiosulfate solution to be stable?

A4: The stability of a well-prepared and properly stored sodium thiosulfate solution can vary. Some studies have shown that solutions prepared with pure, freshly boiled and cooled water can be stable for at least one month without any preservatives when stored in a Teflon bottle.[5] Another study demonstrated that a stock solution remained stable for 3 days at room temperature and for 1 week when refrigerated. For critical applications, it is best practice to standardize the solution every few weeks.

Troubleshooting Guide

Problem: My sodium thiosulfate solution has turned cloudy or has a precipitate.



Cause: The most likely cause of cloudiness is the precipitation of elemental sulfur. This
occurs when the solution becomes acidic, leading to the decomposition of the thiosulfate
ions. Acid contamination can happen from glassware that has not been properly cleaned or
from the absorption of acidic gases from the atmosphere.

Solution:

- Check the pH: Use a pH meter or pH paper to check the acidity of the solution. If it is acidic, it has likely decomposed.
- Prepare a fresh solution: It is generally not recommended to try and salvage a cloudy solution. Prepare a fresh solution following the recommended procedures for stability, ensuring all glassware is thoroughly cleaned and rinsed with purified water.
- Proper Storage: Store the new solution in a tightly capped, dark bottle to prevent contamination from atmospheric gases.

Problem: The concentration (titer) of my sodium thiosulfate solution is decreasing over time.

- Cause: A gradual decrease in concentration can be due to several factors, including:
 - Bacterial contamination: Microorganisms may be slowly consuming the thiosulfate.
 - Slow decomposition: Even in a stabilized solution, very slow decomposition can occur over extended periods, especially if not stored optimally.
 - Exposure to light and air: If the container is not properly sealed or is made of clear glass, gradual degradation can occur.

Solution:

- Restandardize frequently: For high-precision work, it is crucial to standardize your sodium thiosulfate solution against a primary standard at regular intervals (e.g., weekly or before each set of critical experiments).
- Improve storage conditions: Ensure the solution is stored in a cool, dark place in a tightly sealed bottle.



 Prepare fresh solution: If the titer changes significantly and frequently, it is best to discard the old solution and prepare a new one using high-purity water and reagents.

Problem: I'm having difficulty getting a sharp and reproducible endpoint during iodometric titrations.

- Cause: Issues with endpoint detection can arise from several sources:
 - Starch indicator problems: The starch solution may have degraded, or it might have been added at the wrong time.
 - High concentration of iodine: Adding starch indicator when the iodine concentration is high can lead to a stable, dark blue complex that is slow to decolorize, resulting in a diffuse endpoint.[6]
 - Acidic conditions: The starch indicator is less sensitive in highly acidic solutions.

Solution:

- Use fresh starch indicator: Starch solutions are prone to bacterial degradation and should be prepared fresh daily.
- Add starch at the correct time: In titrations of iodine with thiosulfate, add the starch indicator only when the solution has faded to a pale yellow color.[6] This ensures that the iodine concentration is low enough for a sharp color change at the endpoint.
- Control pH: Ensure the pH of the titration mixture is within the optimal range for the reaction and the indicator.

Quantitative Data on Solution Stability

The following table summarizes findings on the stability of aqueous sodium thiosulfate solutions under different conditions.



Concentration	Storage Conditions	Stabilizer	Duration of Stability	Reference
~0.5 mol/kg	Teflon bottle, tightly stoppered	None (prepared with pure, freshly boiled and cooled water)	At least 1 month	[5]
0.2 and 0.5 mol/L	Not specified	None	Stable over 17 days	[5]
16 and 72 mg/mL in 0.9% NaCl	Polyolefin bags, 25°C, with or without light protection	None specified in abstract	At least 24 hours (retained >95% of initial concentration)	[7]
Stock Solution	Room Temperature	Not specified	3 days	
Stock Solution	Refrigerator	Not specified	1 week	-

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Sodium Thiosulfate Solution

This protocol describes the preparation of a sodium thiosulfate solution with enhanced stability for use in titrimetric analysis.

Materials:

- Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), analytical grade
- Anhydrous sodium carbonate (Na2CO3), analytical grade
- · Distilled or deionized water, recently boiled and cooled
- 1000 mL volumetric flask
- Analytical balance



· Dark glass storage bottle

Procedure:

- Weighing: Accurately weigh approximately 24.8 g of sodium thiosulfate pentahydrate.[3]
- Dissolving: Transfer the weighed sodium thiosulfate to the 1000 mL volumetric flask. Add about 500-700 mL of the freshly boiled and cooled water and swirl to dissolve the crystals completely.
- Stabilization: Add approximately 0.2 g of anhydrous sodium carbonate to the solution and mix until it is fully dissolved.[3][4]
- Dilution to Volume: Carefully add more of the boiled and cooled water to bring the solution to the 1000 mL mark.
- Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
- Storage: Transfer the solution to a clean, dry, dark glass bottle with a tight-fitting cap. Label the bottle with the solution name, concentration, date of preparation, and your initials.
- Equilibration: Allow the solution to stand for at least one hour, or preferably overnight, before standardization.[4]

Protocol 2: Standardization of 0.1 M Sodium Thiosulfate Solution

This protocol outlines the standardization of the prepared sodium thiosulfate solution against a primary standard, potassium dichromate.

Materials:

- Prepared 0.1 M sodium thiosulfate solution
- Potassium dichromate (K2Cr2O7), primary standard grade, dried at 120°C for 4 hours
- · Potassium iodide (KI), analytical grade



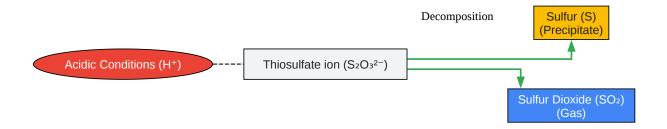
- Concentrated hydrochloric acid (HCI)
- Starch indicator solution (freshly prepared)
- 50 mL burette
- 250 mL conical flasks
- Analytical balance

Procedure:

- Prepare Potassium Dichromate Solution: Accurately weigh about 0.21 g of dried potassium dichromate into a 250 mL conical flask.[4] Dissolve it in approximately 100 mL of distilled water.
- Reaction Initiation: To the potassium dichromate solution, add approximately 3 g of potassium iodide and 5 mL of concentrated hydrochloric acid.[4] Swirl the flask gently to mix and immediately stopper it.
- Incubation: Allow the reaction mixture to stand in the dark for 5-10 minutes to ensure the complete liberation of iodine.[4]
- Titration (Initial): Titrate the liberated iodine with the sodium thiosulfate solution from the burette until the solution turns a pale, straw-yellow color.
- Indicator Addition: Add 1-2 mL of freshly prepared starch indicator solution. The solution should turn a deep blue-black color.
- Titration (Final): Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
- Replicates: Repeat the titration at least two more times with fresh portions of the potassium dichromate solution. The volumes of sodium thiosulfate used should agree within ±0.05 mL.
- Calculation: Calculate the exact molarity of the sodium thiosulfate solution using the stoichiometry of the reactions.



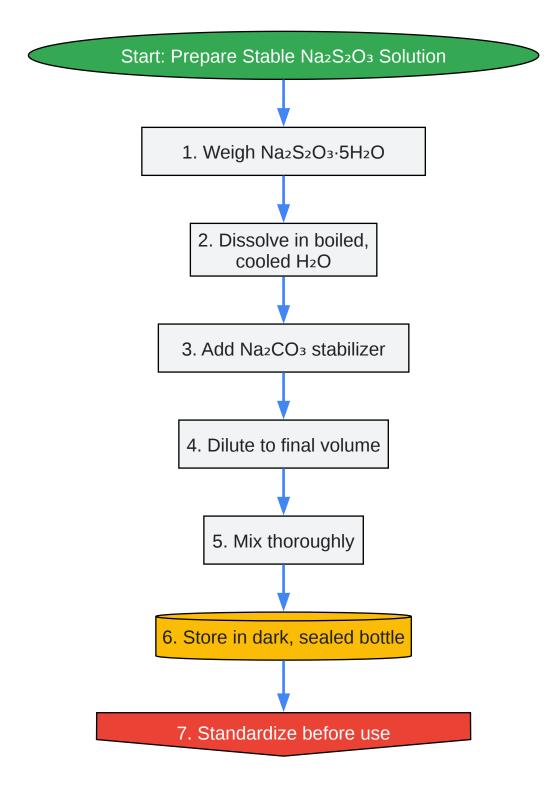
Visualizations



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Decomposition of thiosulfate in acidic conditions.









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